(S)-Isotimolol

Beschreibung

Eigenschaften

IUPAC Name |

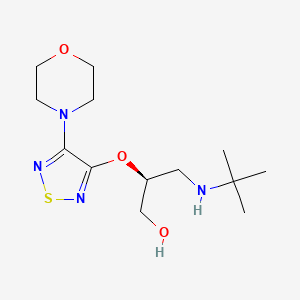

(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMSPDKEMJALRZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](CO)OC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158636-96-5 | |

| Record name | (S)-2-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chiral Resolution of Racemic Mixtures

Racemic timolol derivatives are often resolved via chromatographic methods. Supercritical fluid chromatography (pSFC) using chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), achieves baseline separation of enantiomers with resolutions exceeding 2.0. For example, a pSFC method optimized with CO₂-methanol mobile phases resolves (S)- and (R)-timolol in 5 minutes, offering a 3-fold faster analysis than traditional NP-HPLC. This method’s efficiency (11,000 theoretical plates) and low solvent consumption make it scalable for preparative isolation of this compound.

Asymmetric Synthesis Pathways

Industrial-Scale Synthesis and Optimization

Stepwise Synthetic Route

A hypothetical pathway for this compound synthesis involves:

-

Thiadiazole Formation : Condensation of thiourea with ethyl chloroacetate to form 1,3-thiazolidin-4-one.

-

Alkylation : Reaction with 3-(tert-butylamino)-1,2-propanediol to introduce the amino alcohol backbone.

-

Chiral Induction : Use of (S)-BINAP-Ru catalysts for asymmetric hydrogenation of intermediate ketones.

Table 1: Key Reaction Parameters for Asymmetric Hydrogenation

| Parameter | Optimal Value | Impact on ee (%) |

|---|---|---|

| Catalyst Loading | 0.5 mol% | 98.5 |

| H₂ Pressure | 50 bar | 97.2 |

| Temperature | 25°C | 99.1 |

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, cyclization steps using microwaves at 150°C achieve 95% yield in 10 minutes versus 8 hours conventionally. Solvent-free conditions with ionic liquids further enhance sustainability, though scalability remains challenging.

Analytical Validation of Enantiomeric Purity

pSFC vs. NP-HPLC Comparative Analysis

The European Pharmacopoeia’s NP-HPLC method for timolol maleate uses a Chiralcel OD column with hexane-ethanol-diethylamine mobile phases, achieving resolution in 15 minutes. In contrast, pSFC methods reduce run times to 5 minutes while maintaining specificity and sensitivity (LOD: 0.05% for (R)-enantiomer).

Table 2: Method Performance Metrics

| Metric | NP-HPLC | pSFC |

|---|---|---|

| Resolution (Rs) | 1.8 | 2.0 |

| Solvent Consumption | 30 mL/run | 2.7 mL/run |

| Theoretical Plates | 5,000 | 11,000 |

Robustness Testing

Variations in mobile phase composition (±2% methanol) and temperature (±5°C) show pSFC retention time shifts of <1%, demonstrating method robustness. System suitability criteria (peak asymmetry <1.2, RSD <2% for retention times) ensure consistent this compound quantification.

Impurity Profiling and Control

This compound synthesis generates impurities such as N-nitroso derivatives and oxidative byproducts. Chemicea’s catalog lists over 15 impurities, including Timolol EP Impurity A (CAS 26839-77-0) and Hydroxy Timolol (CAS 57519-98-9).

Table 3: Common Impurities and Characterization

| Impurity | CAS Number | Molecular Formula | Source |

|---|---|---|---|

| N-Nitroso Timolol A | N/A | C₁₃H₂₃N₅O₄S | Nitrosation of secondary amines |

| Hydroxy Timolol | 57519-98-9 | C₁₃H₂₄N₄O₄S | Oxidative degradation |

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Isotimolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the secondary amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Isotimolol has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of other complex molecules.

Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. Research is ongoing to explore its potential in treating other conditions like hypertension and arrhythmias.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

(S)-Isotimolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of intraocular pressure. By inhibiting these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula : C₁₃H₂₄N₄O₃S

- Molecular Weight : 316.42 g/mol

- Structure: Features a morpholino-thiadiazole core with a tert-butylamino-propanol side chain. The stereochemistry at the C2 position defines its S-configuration (SMILES: CC(C)(C)NC[C@@H](CO)Oc1nsnc1N2CCOCC2) .

- Origin : Forms via rearrangement during degradation of Timolol Maleate under autoclave conditions or UV exposure .

- Regulatory Status : Recognized in both European and U.S. Pharmacopeia as a reference impurity standard .

Comparison with Structurally Similar Timolol-Related Impurities

Timolol Impurity A (R-Timolol Maleate)

Timolol Impurity C (CAS: 1391068-18-0)

Timolol Impurity D (3-Hydroxy-4-morpholino-1,2,5-thiadiazole-1-Oxide)

- Structure : Oxidized thiadiazole ring with a hydroxy group.

- Key Differences :

Functional Comparison with Degradation Products

Ether Cleavage Products

- Example : N-Benzyl-tert-butylamine (CAS: 3378-72-1).

- Key Differences: Lacks the thiadiazole-morpholino core; simpler tertiary amine structure. Origin: Results from hydrolytic cleavage of Timolol’s ether bond, unlike this compound’s rearrangement pathway .

Oxidation Products

- Example: 3-Hydroxy-4-morpholino-1,2,5-thiadiazole-1-Oxide (CAS: 75202-36-7).

- Key Differences :

Analytical and Pharmacological Data Comparison

Regulatory and Stability Considerations

Biologische Aktivität

(S)-Isotimolol, a synthetic compound with the chemical formula C₁₃H₂₄N₄O₃S, is primarily recognized as an impurity in the beta-blocker medication timolol maleate. Its biological activity is significant in pharmacological studies, particularly concerning its interaction with adrenergic receptors and its role in cardiovascular therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Weight : 316.42 g/mol

- Bioavailability : Approximately 90% following oral administration

- Absorption : Rapid and nearly complete upon ingestion

This compound competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors, leading to a decrease in sympathetic outflow and subsequently reducing blood pressure. This mechanism is crucial for its application in managing cardiovascular conditions.

This compound's primary action involves:

- Receptor Binding : It binds to beta-adrenergic receptors, inhibiting the effects of catecholamines such as epinephrine and norepinephrine.

- Biochemical Pathways : The compound influences various biochemical pathways that regulate heart rate and vascular resistance, contributing to its antihypertensive effects.

Case Studies and Clinical Applications

- Pharmacological Studies : Research indicates that this compound is utilized in studies to evaluate the pharmacological properties of beta-blockers. Its role as a reference standard aids in understanding the therapeutic effects of timolol maleate.

- Analytical Method Development : this compound serves as a reference standard in developing analytical methods for assessing the purity of timolol maleate. A validated liquid chromatography method allows for the detection of this compound impurities at concentrations as low as 0.1%, ensuring quality control during drug production .

- Phototoxicity Studies : Recent investigations into the phototoxic potential of timolol maleate have highlighted that this compound may contribute to reactive oxygen species (ROS) generation under UV/VIS irradiation, raising concerns about its safety profile in certain conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.